1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one
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Overview
Description
1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, dihydropyrazol, and furan-2-ylmethylsulfanyl groups
Preparation Methods
The synthesis of 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one can be achieved through a multi-step process. One common method involves the use of a multicomponent reaction (MCR) approach, which allows for the efficient assembly of the compound from readily available starting materials. For example, the synthesis may involve the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, atom economy, and the easy isolation of the target product.
Chemical Reactions Analysis
1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its biological activity and potential therapeutic applications.
Medicine: The compound could be explored for its pharmacological properties and potential use in drug development.
Industry: It may find applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its application and require further investigation.
Comparison with Similar Compounds
1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a fluorophenyl and pyrazole moiety, similar to the target compound.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-28-19-10-6-16(7-11-19)21-13-22(17-4-8-18(24)9-5-17)26(25-21)23(27)15-30-14-20-3-2-12-29-20/h2-12,22H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGUECOJSBYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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